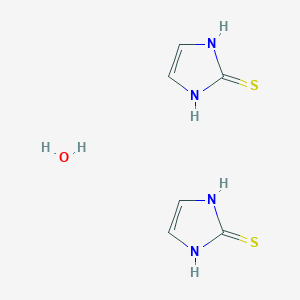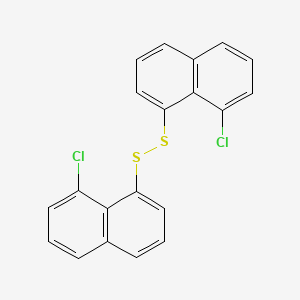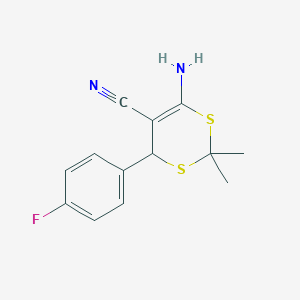![molecular formula C15H14O B14355632 1-([1,1'-Biphenyl]-2-yl)propan-1-one CAS No. 92548-82-8](/img/structure/B14355632.png)
1-([1,1'-Biphenyl]-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,1’-Biphenyl]-2-yl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by a biphenyl group attached to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-([1,1’-Biphenyl]-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-([1,1’-Biphenyl]-2-yl)propan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-([1,1’-Biphenyl]-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Biphenyl carboxylic acids.
Reduction: 1-([1,1’-Biphenyl]-2-yl)propan-1-ol.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
1-([1,1’-Biphenyl]-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It serves as a precursor for the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)propan-1-one involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the ketone moiety can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
1-Phenyl-1-propanone: Similar structure but lacks the biphenyl group.
Biphenyl: Lacks the propanone moiety.
Propiophenone: Another aromatic ketone with a different substitution pattern.
Uniqueness: 1-([1,1’-Biphenyl]-2-yl)propan-1-one is unique due to the presence of both the biphenyl and propanone groups, which confer distinct chemical and physical properties
Properties
CAS No. |
92548-82-8 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(2-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C15H14O/c1-2-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
NCSYADOGPPUQKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



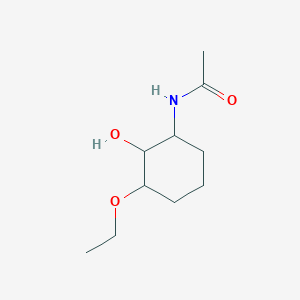
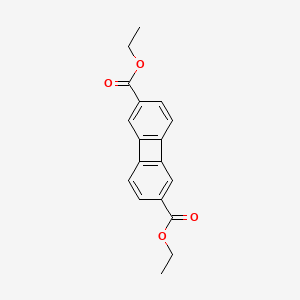
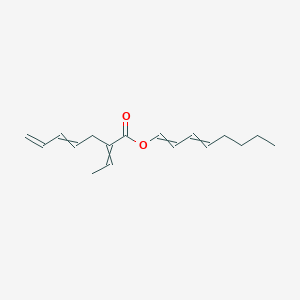
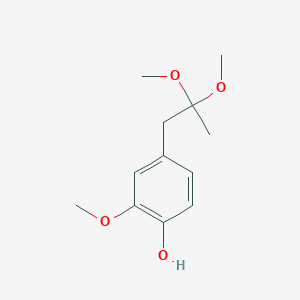
![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)

![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)
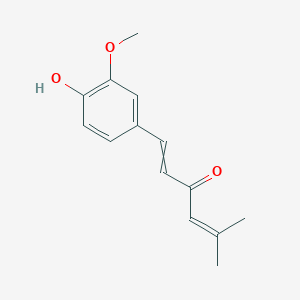
![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)

